Product packaging for 2-(3-Iodophenyl)propanal(Cat. No.:)

2-(3-Iodophenyl)propanal

Cat. No.: B13557845
M. Wt: 260.07 g/mol
InChI Key: HLEFHBSZFVECTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodophenyl)propanal ( 1935587-14-6) is a versatile bifunctional intermediate prized in contemporary organic synthesis for its strategic combination of a meta-substituted aryl iodide and a propanal group . Its primary research value lies in serving as a key building block for the construction of complex, chiral molecules, particularly in pharmaceutical and agrochemical research . The aryl iodide moiety is highly reactive in transition-metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond . This makes the compound an excellent substrate for powerful transformations such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the meta-position of the aromatic ring . This allows researchers to rapidly generate a library of derivatives from a single, common intermediate. Concurrently, the propanal functional group provides a handle for further synthetic elaboration . The aldehyde can act as an electrophile in nucleophilic additions, undergo reductive amination to form amines, or be oxidized to the corresponding carboxylic acid . Notably, the carbon adjacent to the aldehyde is prochiral, allowing for the creation of a specific stereocenter, which is a critical requirement in the synthesis of enantiomerically pure bioactive compounds . By combining these two reactive features, this compound enables a modular synthesis strategy, permitting late-stage functionalization via the aryl iodide while the propanal side-chain is used to build molecular complexity and introduce chirality . Attention: This product is For Research Use Only. It is not intended for human or veterinary use or for diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B13557845 2-(3-Iodophenyl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

2-(3-iodophenyl)propanal

InChI

InChI=1S/C9H9IO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3

InChI Key

HLEFHBSZFVECTP-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Iodophenyl Propanal

Regioselective and Chemoselective Approaches to 2-(3-Iodophenyl)propanal (B6233936)

Achieving the desired substitution pattern and avoiding unwanted side reactions are crucial in the synthesis of this compound. Regioselective and chemoselective strategies are therefore of paramount importance.

Direct Functionalization Strategies for Aromatic Precursors

Direct iodination of aromatic compounds is a primary method for introducing the iodine atom at the desired position. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity. For activated aromatic rings, reagents like N-iodosuccinimide (NIS) can be employed. researchgate.netcaltech.edu In some cases, a mixture of iodine and an oxidizing agent, such as nitric acid and sulfuric acid, is used, with the potential need for heating to facilitate the reaction. researchgate.net The use of metal oxidants has also been described for the iodination of aromatic compounds. researchgate.net For instance, a combination of iodine and copper(II) acetate (B1210297) in acetic acid has been shown to effectively iodinate electron-rich aromatic compounds. researchgate.net

The direct iodination of arenes can also be achieved using iodine in the presence of an oxidant like chromium(VI) oxide. acs.org Another approach involves the use of iodine and nitrogen dioxide for a regioselective direct aromatic iodination. acs.org Hypervalent iodine reagents have also emerged as powerful tools in organic synthesis. For example, the use of cyclic hypervalent iodine reagents in palladium(II)-catalyzed C-H activation has been shown to provide ortho-iodinated phenols with excellent regioselectivity. researchgate.net

A patent describes the synthesis of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid through the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid using N-iodosuccinimide in glacial acetic acid and concentrated sulfuric acid. google.com This highlights a direct iodination approach on a substituted aromatic precursor.

Palladium-Catalyzed Synthetic Routes to this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile routes to 2-arylpropanals. One prominent strategy is the Heck reaction, which can couple aryl halides with alkenes. For instance, the palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577) can produce styrene (B11656) derivatives, which can then be further functionalized. mdpi.com A subsequent hydroxycarbonylation of the resulting styrene can lead to the formation of 2-aryl propionic acids, which are precursors to the corresponding aldehydes. mdpi.com

The arylation of allylic alcohols with aryl iodides using a palladium catalyst in water is another viable method. researchgate.net This reaction can directly lead to the formation of β-aromatic carbonyl compounds. researchgate.net Furthermore, palladium-catalyzed synthesis of aryl ketones from arylboronic acids and nitriles has been developed, operating under mild conditions in water. rsc.org While not directly producing the propanal, these ketone synthesis methods can be adapted to generate the desired aldehyde through subsequent reduction or other functional group manipulations.

The development of phosphine-free palladium nanoparticle catalysts has also advanced these synthetic routes, allowing for efficient Heck reactions in environmentally benign solvents like water. researchgate.net

Gold-Catalyzed Synthetic Pathways

Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of complex molecules. Gold catalysts, particularly gold(I) and gold(III) complexes, can activate alkynes and allenes towards nucleophilic attack, enabling a range of synthetic applications. researchgate.netrsc.org

One relevant application is the gold-catalyzed reaction of propargyl esters with alkynylsilanes, which proceeds through a mdpi.comresearchgate.net-acyloxy rearrangement to form a gold vinylcarbene intermediate. nih.gov While this specific reaction leads to vinylallene derivatives, the underlying principle of alkyne activation can be harnessed for the synthesis of aryl-substituted carbonyl compounds.

Gold-catalyzed reactions can also facilitate the synthesis of propargylamines from benzyl (B1604629) alcohols via an oxidation followed by a multicomponent reaction. mdpi.com This demonstrates the ability of gold catalysts to participate in sequential reaction cascades. The synthesis of functionalized oxazoles through a gold-catalyzed cycloaddition of ynamides with dioxazoles further highlights the versatility of gold catalysis in constructing heterocyclic systems, which can be precursors to other functional molecules. rsc.org

Although direct gold-catalyzed synthesis of this compound is not explicitly detailed in the provided results, the principles of gold-catalyzed C-C bond formation and functionalization of unsaturated systems offer potential pathways. For example, gold-catalyzed hydroarylation of alkynes could be a plausible route.

Stereoselective Formation of the Propanal Moiety

The creation of the chiral center at the α-position of the propanal group is a critical aspect of synthesizing enantiomerically pure this compound.

Asymmetric catalysis provides a direct and efficient means to introduce chirality. Chiral aldehyde catalysis itself has become a significant area of research, enabling the asymmetric α-functionalization of primary amines. nih.govacs.org While this is more directly applicable to amine synthesis, the underlying principles of creating α-chiral centers are relevant.

More directly, the enantioselective synthesis of α-aryl aldehydes has been a focus of synthetic efforts. nih.gov One strategy involves the asymmetric hydroformylation of styrenes, although this can have limitations in substrate scope. nih.gov Another powerful approach is enamine catalysis, which has been used for the asymmetric α-arylation of aliphatic aldehydes to generate α,α-arylalkyl aldehydes. nih.gov A recent development involves the catalytic deracemization of α-branched aldehydes through photochemical E/Z isomerization of enamine intermediates. nih.gov Furthermore, a phosphoric acid-catalyzed enantioselective synthesis of α,α-diaryl aldehydes from terminal alkynes has been reported, yielding products with excellent enantioselectivities. nih.gov

A one-pot metathesis-hydroformylation procedure has also been developed for the synthesis of 2-arylpropanals from 1-propenylbenzenes, offering a straightforward route to this class of compounds. navus.ioresearchgate.net

An alternative to direct asymmetric aldehyde formation is the enantioselective reduction of a prochiral precursor or the enantioselective oxidation of a chiral precursor.

Enantioselective Reductions: The enantioselective reduction of α,β-unsaturated ketones (enones) is a well-established method. Biocatalytic reductions using ene-reductases, such as Old Yellow Enzymes, can afford saturated α-chiral ketones with high yield and optical purity. rsc.org These chiral ketones can then be converted to the desired aldehyde. Similarly, the enantioselective reduction of prochiral ketones to chiral alcohols is a common strategy. researchgate.net For instance, the reduction of aromatic ketones using borane (B79455) in the presence of chiral amino-alcohols as ligands can yield alcohols with high enantiomeric excess. researchgate.net These chiral alcohols can then be oxidized to the corresponding chiral aldehydes. The reduction of N-sulfonyl imines can be achieved with high enantioselectivity using a nickel-catalyzed transfer hydrogenation. organic-chemistry.org

Enantioselective Oxidations: The enantioselective oxidation of a racemic or prochiral alcohol can also be employed. For example, enantioselective iridium-catalyzed carbonyl allylation from the alcohol oxidation level via transfer hydrogenation has been demonstrated. rsc.org This process effectively generates a chiral alcohol that can be a precursor to the aldehyde. Biocatalytic cascades have been developed where a styrene oxide isomerase (SOI) generates a 2-arylpropanal in situ from an epoxide. researchgate.net This is followed by an alcohol dehydrogenase (ADH)-catalyzed (S)-enantioselective oxidation to produce (S)-2-arylpropionic acids, which can be reduced to the target aldehyde. researchgate.net

Organocatalytic Strategies for Stereocontrol

The asymmetric synthesis of chiral aldehydes, including 2-arylpropanals, has been significantly advanced through organocatalysis, which utilizes small organic molecules to catalyze reactions. semanticscholar.org These metal-free approaches offer a powerful alternative for establishing stereocenters with high fidelity. For a molecule like this compound, where the α-carbon is a stereocenter, organocatalysis provides key strategies for enantioselective synthesis.

One prominent strategy involves the asymmetric α-alkylation of aldehydes. semanticscholar.org Chiral secondary amine catalysts, such as derivatives of proline or imidazolidinone, can activate a simple aldehyde substrate by forming a nucleophilic enamine intermediate. semanticscholar.orgresearchgate.net The steric environment created by the chiral catalyst then directs the approach of an electrophile, allowing for the enantioselective formation of a new carbon-carbon bond at the α-position. For instance, the reaction of propanal with a suitable iodophenyl electrophile, or conversely, the alkylation of a simpler aldehyde with a 3-iodobenzyl halide, could be envisioned under the control of a chiral amine catalyst to yield enantioenriched this compound.

Another powerful organocatalytic method is the conjugate addition of enamines to electrophilic acceptors. Researchers have used chiral secondary amine catalysts to synthesize α-diarylmethine-substituted aldehydes with excellent diastereocontrol and enantioselectivity via the addition of enamines to p-quinone methides. semanticscholar.org This highlights the capability of organocatalysts to control the formation of complex stereocenters adjacent to an aldehyde group. Furthermore, chiral phosphoric acids, such as those derived from BINOL, have emerged as highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including Pictet-Spengler reactions that form chiral 2-arylethylamine scaffolds from arylacetaldehydes. mdpi.com Such strategies could be adapted for the stereocontrolled synthesis of precursors to this compound.

The efficacy of these organocatalytic systems lies in their ability to create a well-defined chiral pocket around the reactive intermediate, shielding one face of the enamine or activating the electrophile in an asymmetric fashion. semanticscholar.org This leads to high levels of stereocontrol, often achieving excellent enantiomeric excess (ee).

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reactions and Aqueous Media Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. researchgate.net For the synthesis of aryl-containing compounds, solvent-free methodologies like mechanochemistry (ball milling) have emerged as promising alternatives. rsc.org These techniques can eliminate the need for large quantities of solvents, minimize waste, and sometimes provide unique reactivity not seen in solution. rsc.orgrsc.org The synthesis of this compound precursors could potentially be achieved by grinding the reactants together, possibly with a catalytic amount of a solid-supported reagent. researchgate.netacademie-sciences.fr

Alternatively, using water as a reaction solvent presents a benign and cost-effective option. While organic compounds often have low solubility in water, the use of surfactants or the intrinsic reactivity of certain reagents can enable efficient transformations. For example, rhodium-catalyzed tandem reactions have been successfully performed in water to produce 2,3-substituted indanones from o-bromoaryl aldehydes and alkynes under mild, ligand-free conditions. researchgate.net This demonstrates the feasibility of conducting complex metal-catalyzed transformations involving aryl halides in aqueous media. Such a strategy could be adapted for the synthesis of this compound, leveraging water as a safe and sustainable solvent.

Sustainable Catalytic Systems for this compound

The ninth principle of green chemistry promotes the use of catalytic reagents over stoichiometric ones. acs.org In the context of this compound synthesis, this involves moving away from traditional methods that may use stoichiometric amounts of heavy metals or hazardous reagents.

Sustainable catalytic systems include:

Hypervalent Iodine Chemistry : This approach uses iodine in a higher oxidation state to mediate transformations, acting as a green alternative to heavy metals like lead, mercury, or chromium. acs.org Readily available and non-toxic iodoarenes can be activated to form hypervalent iodine reagents that facilitate a wide range of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds under metal-free conditions. acs.org This is particularly relevant for synthesizing an iodinated compound like this compound.

Organocatalysis : As discussed for stereocontrol, organocatalysts are metal-free and generally have lower toxicity than their organometallic counterparts, making them an inherently greener option. semanticscholar.org

Biocatalysis : Enzymes operate under mild conditions (pH, temperature, pressure) in aqueous media, offering high selectivity and reducing the energy consumption and waste associated with traditional chemical processes. rsc.orgrsc.org

Advanced Metal Catalysis : When metal catalysts are necessary, sustainability can be enhanced by using catalysts based on more abundant metals or by designing highly efficient systems that operate at very low loadings. Palladium and ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands, for instance, have been developed to enable more sustainable cross-coupling and metathesis reactions. rsc.org A one-pot metathesis-hydroformylation protocol has been developed to synthesize 2-arylpropanals from 1-propenylbenzenes at low catalyst loadings. navus.ioresearchgate.net

Atom Economy and Efficiency in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. langholmandcanonbieschools.dumgal.sch.uk

In synthesizing this compound, different pathways can be compared based on their atom economy.

Low Atom Economy Route : A traditional synthesis might involve a multi-step sequence with protecting groups and stoichiometric reagents, leading to the formation of significant byproducts. For example, a Wittig reaction to form the carbon backbone followed by reduction and oxidation would generate triphenylphosphine (B44618) oxide as a high molecular weight byproduct, resulting in poor atom economy.

High Atom Economy Route : In contrast, a more modern approach like a direct hydroformylation of a 1-(3-iodophenyl)ethene would be highly atom-economical, as all atoms of the reactants (the alkene, CO, and H₂) are incorporated into the final product. Similarly, biocatalytic disproportionation reactions, where one molecule of a racemic aldehyde is oxidized to a carboxylic acid while another is reduced to an alcohol, can be highly atom-efficient. rsc.org Transketolase-catalyzed reactions also enhance atom economy by avoiding the release of carbon dioxide, which is a byproduct in typical mechanisms using α-ketoacids. rsc.org

The table below illustrates a hypothetical comparison of atom economy for two synthetic approaches.

MetricLow Atom Economy Pathway (e.g., Wittig-based)High Atom Economy Pathway (e.g., Hydroformylation)
Key Reaction C=C bond formation using a phosphonium (B103445) ylideC-H and C-CHO bond formation across a C=C bond
Main Byproduct Triphenylphosphine oxideNone (in an ideal reaction)
Atom Economy LowHigh (approaching 100%)
Green Principle Violates principle of atom economyAdheres to principle of atom economy acs.orglibretexts.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. wuxiapptec.com This technology provides superior control over reaction parameters, enhancing safety, efficiency, and scalability. researchgate.net

Key benefits of flow chemistry for this synthesis include:

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when handling potentially unstable intermediates or conducting highly exothermic reactions. researchgate.net The excellent heat transfer characteristics of these systems prevent the formation of hot spots, reducing the risk of runaway reactions and decomposition. wuxiapptec.com

Precise Process Control : Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved consistency and reproducibility. wuxiapptec.com This fine control can be used to suppress side reactions. For instance, in reactions involving aryl iodides, unwanted deiodination can be a significant side reaction in batch processes; flow chemistry can minimize this by ensuring rapid and uniform heating and short residence times, boosting the isolated yield. wuxiapptec.com

Access to Extreme Conditions : Flow reactors can safely operate at high temperatures and pressures that would be hazardous in batch reactors. wuxiapptec.com This can accelerate reaction rates and enable novel chemical transformations.

Scalability and Automation : Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. Flow systems can also be integrated with real-time monitoring and automation, facilitating rapid optimization and library synthesis. ucl.ac.ukunimi.it

A potential flow process for this compound could involve pumping a solution of 1-(3-iodophenyl)ethene and a syngas mixture (CO/H₂) through a heated tube reactor containing a packed bed of a heterogeneous hydroformylation catalyst. The product stream would be collected continuously at the outlet, offering a safer and more efficient production method.

Chemoenzymatic and Biocatalytic Synthesis of this compound and its Precursors

Biocatalysis offers highly selective and environmentally sustainable routes to chiral molecules. For the synthesis of enantiomerically enriched precursors of this compound, chemoenzymatic strategies are particularly powerful. These methods combine the efficiency of enzymatic catalysis with chemical reactions to achieve transformations not possible by either method alone.

A key application is the synthesis of chiral (2S)-2-arylpropanols, which are direct precursors to the corresponding aldehydes or can be used to produce profen-class drugs. rsc.orguniovi.es This is often achieved through a Dynamic Kinetic Resolution (DKR) of racemic 2-arylpropanals. rsc.orgnih.gov The process involves two key steps occurring in situ:

Enzyme-Catalyzed Kinetic Resolution : An alcohol dehydrogenase (ADH) selectively reduces one enantiomer of the racemic aldehyde to the corresponding alcohol. For example, Horse Liver Alcohol Dehydrogenase (HLADH) often shows high selectivity for reducing the (S)-aldehyde. nih.gov

In Situ Racemization : The unreacted (R)-aldehyde enantiomer, which would otherwise be left behind and limit the yield to 50%, is continuously racemized back to the (R/S)-mixture. This racemization can be catalyzed by a chemical base or occur spontaneously under the reaction conditions (e.g., controlled pH), driven by the keto-enol tautomerism of the aldehyde. rsc.orgrsc.org

This concurrent reduction and racemization allow for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product alcohol, achieving high yields and high enantiomeric excess (ee). unibo.it Studies using enzymes like HLADH and thermostable ADHs from organisms such as Sulfolobus solfataricus have demonstrated the effectiveness of this DKR strategy for a variety of 2-arylpropanals. nih.gov

Another innovative biocatalytic approach is the disproportionation of racemic 2-arylpropanals, also catalyzed by HLADH. In this redox-neutral process, the enzyme concurrently catalyzes the oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to an alcohol, both with high enantioselectivity. rsc.orgrsc.org This "parallel interconnected dynamic asymmetric transformation" (PIDAT) is highly atom-efficient, requiring only a catalytic amount of a nicotinamide (B372718) cofactor and generating no byproducts. rsc.org

The table below summarizes findings from a study on the DKR of various 2-arylpropanals using HLADH, which serves as a model for the potential synthesis of precursors to this compound.

Substrate (2-Arylpropanal)EnzymeReaction TypeYield (%)ProductEnantiomeric Excess (ee, %)Reference
2-Phenylpropanal (B145474)HLADHDKR90(2S)-2-Phenylpropanol>99 rsc.orgrsc.org
2-(4-Chlorophenyl)propanalHLADHDKR85(2S)-2-(4-Chlorophenyl)propanol>99 rsc.orgrsc.org
2-(4-Fluorophenyl)propanalHLADHDKR88(2S)-2-(4-Fluorophenyl)propanol>99 rsc.orgrsc.org
2-(4-iso-Butylphenyl)propanalHLADHDKR90(2S)-2-(4-iso-Butylphenyl)propanol>99 rsc.org
2-(6-Methoxynaphthalen-2-yl)propanalHLADHDKR75(2S)-2-(6-Methoxynaphthalen-2-yl)propanol>99 rsc.org

Data derived from studies on the dynamic kinetic resolution of 2-arylpropanals, demonstrating the potential for synthesizing the (S)-alcohol precursor with high yield and stereoselectivity.


Reactivity and Mechanistic Investigations of 2 3 Iodophenyl Propanal

Reactions Involving the Aldehyde Functionality

The aldehyde group is a site of high reactivity, primarily due to the electrophilicity of the carbonyl carbon. This allows for a wide range of transformations, including nucleophilic additions and condensation reactions.

The polarized carbon-oxygen double bond of the aldehyde in 2-(3-iodophenyl)propanal (B6233936) makes it an excellent electrophile for nucleophilic attack. This fundamental reaction class is central to forming new carbon-carbon and carbon-heteroatom bonds at the former carbonyl carbon.

The presence of a stereocenter alpha to the aldehyde group in this compound means that nucleophilic addition to the carbonyl can lead to the formation of a new stereocenter, resulting in diastereomeric products. The stereochemical outcome of such additions is not random and can often be predicted by established stereochemical models. uwindsor.ca

The Felkin-Anh model is widely used to predict the major diastereomer formed from the nucleophilic attack on α-chiral aldehydes. uwindsor.caopenochem.org This model analyzes the steric interactions in the transition state. For this compound, the substituents at the chiral α-carbon are ranked by size:

Large (L): 3-iodophenyl group

Medium (M): Methyl group

Small (S): Hydrogen atom

According to the model, the largest substituent (3-iodophenyl) orients itself perpendicular to the carbonyl group to minimize steric hindrance. uwindsor.ca The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), following a trajectory that is least sterically hindered, which is past the smallest substituent (the hydrogen atom). openochem.orglibretexts.org This preferred trajectory leads to the formation of the syn diastereomer as the major product.

ModelPredicted Major ProductRationale
Felkin-Anh syn-diastereomerThe nucleophile attacks from the face opposite the largest group (3-iodophenyl) and adjacent to the smallest group (hydrogen), minimizing steric strain in the transition state. openochem.orglibretexts.org
Cram's Rule syn-diastereomerAn earlier model that often gives the same prediction, where the largest group is eclipsed with the R-group of the carbonyl (H), and the nucleophile attacks from the less hindered side. uwindsor.calibretexts.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful transformations that utilize an aldehyde component. mdpi.com this compound can serve as the aldehyde component in these reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgresearchgate.net When this compound is used, it reacts to generate a complex amide structure in a single, atom-economical step. nih.gov

The Ugi four-component reaction (U-4CR) extends this concept by including an amine. The reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide produces a bis-amide product. nih.govnih.gov The initial step involves the formation of an imine between this compound and the amine, which then participates in the subsequent additions.

Table of Potential Multicomponent Reactions

Reaction Reactants General Product Structure
Passerini This compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC) α-acyloxy amide

| Ugi | this compound, Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | bis-amide |

Condensation reactions involving the aldehyde functionality of this compound are key methods for forming carbon-carbon double bonds and extending the carbon skeleton.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. magritek.com In a crossed-aldol reaction, an enolate (formed from a different ketone or aldehyde) can act as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound, which often undergoes subsequent base- or acid-catalyzed dehydration to yield a conjugated α,β-unsaturated carbonyl compound. magritek.comyoutube.com

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group (e.g., diethyl malonate, malononitrile), typically catalyzed by a weak base. This reaction leads to a carbon-carbon double bond after the initial addition and subsequent elimination of water.

Olefination reactions provide a reliable method for converting the carbonyl group of this compound into a C=C double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with the aldehyde. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) predominantly form (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.orgyoutube.com This reaction offers several advantages, including the easy removal of the water-soluble phosphate byproduct and generally excellent stereoselectivity. wikipedia.org Standard HWE conditions with stabilized phosphonates almost exclusively produce the thermodynamically more stable (E)-alkene. nrochemistry.comorganic-chemistry.org For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) under specific base and solvent conditions, can be employed. nrochemistry.comnih.gov

Table of Olefination Reactions with this compound

Reaction Reagent Type Typical Conditions Predominant Alkene Isomer
Wittig Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) Standard solvents (THF, ether) (E)
Wittig Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) Salt-free conditions (Z)
Horner-Wadsworth-Emmons Stabilized Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) NaH, THF (E)

| Still-Gennari (HWE) | Electron-withdrawing phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Et) | KHMDS, 18-crown-6, THF | (Z) |

Carbonyl Reductions and Oxidations

The propanal moiety of this compound features a reactive aldehyde functional group that readily undergoes both reduction and oxidation, yielding the corresponding primary alcohol and carboxylic acid, respectively. These transformations are fundamental in organic synthesis for altering the oxidation state and functional group identity of the molecule.

Carbonyl Reduction: The aldehyde group can be selectively reduced to a primary alcohol, forming 2-(3-iodophenyl)propan-1-ol. This conversion is typically achieved with high efficiency using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). Due to the milder nature of NaBH₄, it is often preferred as it chemoselectively reduces aldehydes and ketones without affecting more robust functional groups. The general transformation involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Carbonyl Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-iodophenyl)propanoic acid. This transformation can be accomplished using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup. Another widely used reagent is potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. wikipedia.org Phenylacetaldehyde, a structurally related compound, is known to be readily oxidized to phenylacetic acid. wikipedia.orgresearchgate.netnih.govnih.gov Such oxidation reactions are crucial for the synthesis of carboxylic acid derivatives.

Table 1: Representative Conditions for Carbonyl Reductions and Oxidations

Transformation Reagent(s) Solvent(s) Typical Conditions Product
Reduction Sodium Borohydride (NaBH₄) Methanol / Ethanol 0 °C to room temp. 2-(3-Iodophenyl)propan-1-ol
Reduction Lithium Aluminum Hydride (LiAlH₄) THF / Diethyl Ether 0 °C to room temp. 2-(3-Iodophenyl)propan-1-ol
Oxidation Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ Acetone / Water Reflux 2-(3-Iodophenyl)propanoic acid

Transformations Involving the Aryl Iodide Moiety

The aryl iodide group in this compound is a key functional handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C–I bond, being the weakest among the carbon-halogen bonds, makes it an excellent electrophilic partner in these transformations. wikipedia.org

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors. acs.orgnih.gov For this compound, these reactions allow for the selective modification of the aromatic ring without altering the aldehyde functionality, provided the reaction conditions are carefully controlled. The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction of this compound with an arylboronic acid, for instance, would yield a 2-(biphenyl-3-yl)propanal derivative. The base is crucial for the transmetalation step, activating the organoboron species. A wide range of palladium catalysts, ligands, bases, and solvent systems can be employed, allowing for optimization for specific substrates. researchgate.netuwindsor.ca

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

Organoboron Reagent Catalyst / Ligand Base Solvent Product Example
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene / H₂O 2-(Biphenyl-3-yl)propanal
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane 2-(4'-Methoxybiphenyl-3-yl)propanal

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of a base, commonly an amine like triethylamine or diisopropylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org Coupling this compound with a terminal alkyne like phenylacetylene would produce a 2-(3-(phenylethynyl)phenyl)propanal. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 3: Illustrative Conditions for Sonogashira Coupling

Terminal Alkyne Catalyst / Co-catalyst Base Solvent Product Example
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 2-(3-(Phenylethynyl)phenyl)propanal
Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI i-Pr₂NH DMF 2-(3-((Trimethylsilyl)ethynyl)phenyl)propanal

The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) compound, catalyzed by a palladium complex. A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their stability to air and moisture. However, the toxicity of tin compounds is a significant drawback. For this compound, a Stille coupling with an organostannane like tributyl(vinyl)stannane would yield 2-(3-vinylphenyl)propanal. The reaction often benefits from the addition of ligands such as triphenylphosphine (B44618) or triphenylarsine.

Table 4: Illustrative Conditions for Stille Coupling

Organostannane Catalyst / Ligand Additive Solvent Product Example
Tributyl(vinyl)stannane Pd(PPh₃)₄ - Toluene 2-(3-Vinylphenyl)propanal
Tributyl(phenyl)stannane Pd₂(dba)₃ / P(furyl)₃ - DMF 2-(Biphenyl-3-yl)propanal

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C–C coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an olefin such as ethyl acrylate would lead to the formation of ethyl (E)-3-(3-(2-oxopropyl)phenyl)acrylate. The reaction typically requires a palladium(0) or palladium(II) catalyst and a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrogen halide generated during the catalytic cycle. nih.govlibretexts.orgresearchgate.net The choice of catalyst, ligand, base, and solvent can influence the regioselectivity and stereoselectivity of the product. organic-chemistry.org

Table 5: Illustrative Conditions for Heck Reaction

Olefin Catalyst / Ligand Base Solvent Product Example
Ethyl acrylate Pd(OAc)₂ / PPh₃ Et₃N Acetonitrile Ethyl (E)-3-(3-(2-oxopropyl)phenyl)acrylate
Styrene (B11656) PdCl₂ K₂CO₃ DMF 2-(3-((E)-Styryl)phenyl)propanal

Tandem and Cascade Reactions Utilizing this compound

The bifunctional nature of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. For example, a cross-coupling reaction at the C-I bond could be followed by an in-situ reaction of the aldehyde. A hypothetical example would be a Suzuki coupling to introduce an ortho-alkenyl group, followed by an intramolecular Heck-type cyclization. Another possibility involves an initial reaction of the aldehyde, such as a Wittig reaction to form an alkene, which could then participate in an intramolecular radical cyclization onto the aryl iodide.

Mechanistic Elucidation of Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions discussed above have been extensively studied. mit.edunih.govuvic.caillinois.edunih.gov The catalytic cycle for reactions like Negishi, Kumada, and Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. wikipedia.orgnrochemistry.comillinois.edu

Transmetalation: The organometallic reagent (organozinc, organomagnesium) or the amine (in the case of Buchwald-Hartwig, after deprotonation) transfers its organic group or nitrogen moiety to the palladium center, displacing the iodide. nrochemistry.comnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. nrochemistry.commit.edu

Kinetic studies and the characterization of reaction intermediates have provided a deep understanding of these processes, revealing details such as the catalyst resting state and the rate-limiting step, which can vary depending on the specific reaction partners and conditions. mit.edunih.gov

The mechanism of radical reactions involving aryl iodides typically proceeds through a chain reaction. rsc.orgacs.org For a tributyltin hydride-mediated reaction, the process would be initiated by the generation of a tributyltin radical. This radical then abstracts the iodine atom from this compound to form an aryl radical and tributyltin iodide. The aryl radical can then participate in the desired transformation (e.g., cyclization or addition), and the resulting radical is quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain. rsc.orglibretexts.org

Transition State Analysis in this compound Reactions

Transition state analysis is a cornerstone of mechanistic chemistry, providing a theoretical framework to understand the energy barriers and geometries of the highest-energy structures along a reaction coordinate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to locate and characterize transition state structures.

These computational approaches map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. The transition state is a first-order saddle point on this surface, representing the energetic peak that must be surmounted for the reaction to proceed. Analysis of the transition state's geometry reveals which bonds are breaking and forming, providing a snapshot of the crucial moment of chemical transformation. For instance, in a nucleophilic addition to the carbonyl group of this compound, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond.

Recent advancements in computational chemistry, including machine learning models, are accelerating the process of predicting transition state structures, which can be experimentally elusive due to their fleeting nature mit.eduresearchgate.net. These models are trained on vast datasets of known reactions and can generate plausible transition state geometries for new reactions with increasing accuracy mit.edu.

An illustrative example of data that could be generated from a computational transition state analysis for a hypothetical reaction of this compound is presented in Table 1. This table outlines the kind of energetic and geometric parameters that would be calculated to understand the reaction's feasibility and mechanism.

Table 1: Hypothetical Transition State Analysis Data for the Reaction of this compound with a Nucleophile (Nu⁻)
ParameterReactantsTransition State (TS)Product
Relative Energy (kcal/mol)0.0+15.2-10.5
Key Interatomic Distance (C-Nu) (Å)>3.02.11.5
Key Interatomic Distance (C=O) (Å)1.211.281.43 (C-O)
Imaginary Frequency (cm⁻¹)N/A-250N/A

Kinetic Isotope Effects and Reaction Pathway Determination

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate wikipedia.orglibretexts.orgprinceton.edu.

For reactions of this compound, a primary KIE would be expected if a bond to a hydrogen atom is broken in the rate-determining step. For example, if the hydrogen atom on the aldehyde group (the aldehydic hydrogen) is abstracted in the slowest step of an oxidation reaction, replacing it with deuterium (B1214612) (D) would lead to a significantly slower reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break wikipedia.orgprinceton.edu.

Secondary KIEs can also provide valuable mechanistic information. These are observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. Changes in hybridization at a carbon atom from sp² to sp³ during a reaction, for instance, can lead to observable secondary KIEs wikipedia.org.

Table 2 provides a hypothetical set of KIE data for a reaction of this compound. Such data would be crucial in distinguishing between different possible reaction pathways.

Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction of this compound
ReactionIsotopically Labeled PositionkH/kDInterpretation
Oxidation of the AldehydeAldehydic C-H6.5Primary KIE; C-H bond breaking is in the rate-determining step.
Nucleophilic Addition to CarbonylAldehydic C-H1.1Secondary KIE; C-H bond is not broken in the rate-determining step, but hybridization of the carbonyl carbon changes.
Reaction at the Aromatic RingOrtho C-H to Iodine1.0No significant KIE; C-H bond is not involved in the rate-determining step.

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it progresses, providing valuable kinetic data and insights into the formation of intermediates and products. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose spectroscopyonline.comnih.gov.

For reactions involving this compound, FTIR and Raman spectroscopy would be particularly useful for tracking changes in the carbonyl group. The strong absorbance of the C=O bond in the IR spectrum and its characteristic Raman shift would change as the aldehyde is converted to an alcohol (in a reduction), a carboxylic acid (in an oxidation), or an adduct (in a nucleophilic addition). By monitoring the disappearance of the aldehyde's carbonyl peak and the appearance of new peaks corresponding to the product, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations.

NMR spectroscopy, particularly proton and carbon-13 NMR, can also be used for in situ monitoring. Changes in the chemical shifts of the protons and carbons near the reaction center would provide detailed structural information about the species present in the reaction mixture over time.

Table 3 illustrates the type of data that could be obtained from in situ spectroscopic monitoring of a hypothetical reaction of this compound.

Table 3: Hypothetical In Situ Spectroscopic Data for the Reduction of this compound
Time (minutes)FTIR: Aldehyde C=O Peak Intensity (arbitrary units)¹H NMR: Aldehyde Proton Signal Integral¹H NMR: Product CH-OH Proton Signal Integral
01.001.000.00
50.750.740.26
100.500.510.49
200.250.260.74
300.050.060.94

2 3 Iodophenyl Propanal As a Versatile Synthon in Complex Molecule Construction

Building Block for Heterocyclic Scaffolds

The aldehyde functionality of 2-(3-iodophenyl)propanal (B6233936) serves as a key reactive handle for the construction of a variety of heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds. Several classic named reactions in organic chemistry can be envisioned utilizing this aldehyde to generate important heterocyclic scaffolds.

One such reaction is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comjk-sci.comresearchgate.netnih.gov In this context, this compound could react with a phenethylamine (B48288) derivative to yield a substituted tetrahydroisoquinoline, where the iodophenyl group would be incorporated into the final structure. This iodo-substituent could then be used for further functionalization.

Similarly, the Bischler-Napieralski reaction offers a pathway to 3,4-dihydroisoquinolines from β-phenylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com While the direct substrate for this reaction is an amide, this compound can be readily converted to the required precursor. For instance, reductive amination of the aldehyde followed by acylation would yield the necessary β-arylethylamide, which could then undergo acid-catalyzed cyclization.

The Fischer indole (B1671886) synthesis provides a route to indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgresearchgate.netalfa-chemistry.combyjus.com this compound can react with a substituted phenylhydrazine to form a hydrazone, which, upon treatment with acid, would cyclize to produce a 2-substituted indole bearing the iodophenyl moiety. This approach allows for the construction of complex indole derivatives.

The following table summarizes these potential heterocyclic syntheses starting from this compound:

Reaction NameReactant(s) with this compound or its derivativeResulting Heterocyclic Scaffold
Pictet-Spenglerβ-ArylethylamineTetrahydroisoquinoline
Bischler-Napieralski(from the corresponding amide)3,4-Dihydroisoquinoline
Fischer Indole SynthesisPhenylhydrazineIndole

Precursor for Advanced Aromatic Systems

The carbon-iodine bond in this compound is a key feature that allows for its use as a precursor in the construction of more complex and advanced aromatic systems. Aryl iodides are particularly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. frontiersin.org this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives, respectively. This reaction would proceed while preserving the propanal functionality for further transformations.

Another powerful cross-coupling reaction is the Sonogashira coupling , which joins an aryl halide with a terminal alkyne. wikipedia.orgyoutube.comorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety onto the phenyl ring of this compound, leading to the synthesis of aryl alkynes. These products are valuable intermediates for the synthesis of more complex structures, including polymers and pharmaceuticals.

The Heck reaction provides a method for the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.govnih.govlibretexts.orgresearchgate.net By reacting this compound with various alkenes, substituted stilbene-like structures could be synthesized. The aldehyde group can be protected if necessary during these transformations.

These palladium-catalyzed reactions highlight the utility of the iodo-substituent as a synthetic handle. The following table provides an overview of these potential transformations:

Cross-Coupling ReactionCoupling PartnerPotential Product Class
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidBiaryls, Styrenes
Sonogashira CouplingTerminal AlkyneAryl Alkynes
Heck ReactionAlkeneSubstituted Alkenes

The ability to perform these reactions on the this compound scaffold allows for the systematic construction of elaborate aromatic systems with precise control over the final molecular architecture.

Role in the Synthesis of Chiral Intermediates

The propanal moiety of this compound contains a prochiral center at the α-carbon and an electrophilic carbonyl group, making it a suitable substrate for various asymmetric transformations to produce valuable chiral intermediates. These chiral building blocks are crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

One of the most fundamental asymmetric transformations is the asymmetric aldol (B89426) reaction . nih.govnih.govorganic-chemistry.orgwikipedia.org Using chiral catalysts, such as proline or its derivatives, this compound can react with a nucleophilic ketone or aldehyde to generate β-hydroxy aldehydes with high diastereo- and enantioselectivity. This reaction creates two new stereocenters in a single step.

Another approach to introduce chirality is through the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For example, the propanal could be converted to a chiral enamine or enolate, which can then undergo diastereoselective alkylation or other reactions.

Furthermore, the aldehyde can be a substrate for asymmetric reduction to form a chiral alcohol, 2-(3-iodophenyl)-1-propanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol is a versatile intermediate for further synthesis.

The chirality of the products can be determined using techniques such as NMR spectroscopy with chiral derivatizing agents . wikipedia.orgnih.govnih.govresearchgate.net These agents react with the chiral product to form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

The table below summarizes potential asymmetric transformations of this compound:

Asymmetric MethodTransformationChiral Product
Asymmetric Aldol ReactionReaction with a ketone/aldehydeChiral β-hydroxy aldehyde
Chiral AuxiliaryDiastereoselective α-functionalizationChiral α-substituted propanal derivative
Asymmetric ReductionReduction of the aldehydeChiral 2-(3-iodophenyl)-1-propanol

The versatility of this compound in asymmetric synthesis underscores its importance as a precursor for the construction of enantiomerically enriched complex molecules.

Incorporation into Polyfunctional Molecules via Convergent Synthesis

Convergent synthesis is a powerful strategy for the construction of complex molecules that involves the independent synthesis of several fragments, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step. This compound, with its two distinct reactive sites, is an ideal building block for convergent synthetic strategies.

In a convergent approach, the iodophenyl group of this compound can be modified through cross-coupling reactions as described in section 4.2 to create a more elaborate fragment. Simultaneously, the propanal moiety can be transformed into another functional group or used to build a different part of the target molecule. For example, the aldehyde could be converted into an alkene via a Wittig reaction, or into an alcohol or an amine.

These two independently synthesized fragments, one originating from the iodophenyl part and the other from the propanal part of a different starting material, can then be coupled to form the final complex molecule. This strategy allows for the rapid assembly of complex structures and is particularly useful in the synthesis of natural products and pharmaceuticals. frontiersin.orgnih.gov

A hypothetical convergent synthesis could involve:

Fragment A Synthesis: Starting with this compound, perform a Suzuki coupling to attach a complex aryl group. Then, convert the propanal to a different functional group, for example, a protected alcohol.

Fragment B Synthesis: Synthesize a second complex fragment containing a reactive site that can be coupled with Fragment A.

Fragment Coupling: Couple Fragment A and Fragment B to assemble the final polyfunctional molecule.

This modular approach allows for flexibility in the synthesis and facilitates the preparation of libraries of related compounds for structure-activity relationship studies.

Applications in Metal-Organic Framework (MOF) Linker Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs can be tuned by modifying the organic linkers. This compound can serve as a precursor for the synthesis of functionalized MOF linkers. rsc.orgresearchgate.netfrontiersin.orgescholarship.orgescholarship.org

The propanal group of this compound can be oxidized to a carboxylic acid. The resulting 2-(3-iodophenyl)propanoic acid could then be further functionalized to create a dicarboxylic acid linker, which is a common building block for MOFs. nih.govalfa-chemistry.comcd-bioparticles.net For example, a second carboxylic acid group could be introduced on the phenyl ring via another series of reactions.

Alternatively, the iodo-substituent offers a unique opportunity for post-synthetic modification (PSM) of MOFs. rsc.orgresearchgate.netfrontiersin.orgescholarship.orgescholarship.org A linker derived from this compound, where the aldehyde is converted to a carboxylate, could be incorporated into a MOF. The iodine atom within the MOF pores would then be available for further chemical transformations, such as palladium-catalyzed cross-coupling reactions. This would allow for the introduction of new functional groups into the MOF structure after its initial synthesis, enabling the fine-tuning of its properties for specific applications like gas storage, separation, or catalysis.

The potential applications are summarized in the table below:

Application in MOF SynthesisRole of this compoundPotential Advantage
Linker PrecursorOxidation of the aldehyde to a carboxylic acidIntroduction of a functionalizable iodo-group into the MOF linker
Post-Synthetic ModificationThe iodo-group on the incorporated linker acts as a reactive siteAllows for the tailoring of MOF properties after its synthesis

The use of this compound as a precursor for MOF linkers opens up new avenues for the design and synthesis of functional porous materials with tailored properties.

Theoretical and Computational Investigations of 2 3 Iodophenyl Propanal

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 2-(3-Iodophenyl)propanal (B6233936). mdpi.comasrjetsjournal.org These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other properties that dictate the molecule's stability and reactivity. northwestern.eduarxiv.org

Key Electronic Properties and Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the carbonyl carbon is electron-deficient. jackwestin.com

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various indices. frontiersin.orgscielo.org.mx These descriptors are derived from the changes in energy with respect to the number of electrons.

DescriptorSymbolFormulaTypical Interpretation
Ionization PotentialIP-EHOMOEnergy required to remove an electron.
Electron AffinityEA-ELUMOEnergy released when an electron is added.
Electronegativityχ(IP + EA) / 2Ability to attract electrons.
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron distribution.
Electrophilicity Indexωχ2 / (2η)Propensity to accept electrons.
Nucleophilicity IndexNEHOMO(Nu) - EHOMO(TCE)Propensity to donate electrons (relative to a reference).

These descriptors collectively provide a quantitative basis for predicting how this compound will behave in chemical reactions, identifying its most reactive sites and its general character as an electrophile or nucleophile.

Reaction Pathway Modeling and Energy Profile Determination

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. vasp.at This involves locating and characterizing the energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). rowansci.com The transition state is a first-order saddle point on the PES and represents the highest energy barrier that must be overcome for a reaction to proceed. vasp.atyoutube.com

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the C-I bond, computational modeling can:

Identify Transition State Structures: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method, the precise geometry of the transition state can be determined. researchgate.net Verifying the TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

Calculate Activation Energies (ΔE‡): The energy difference between the transition state and the reactants defines the activation energy barrier. A lower activation energy corresponds to a faster reaction rate, as predicted by transition state theory. e3s-conferences.org

Determine Reaction Enthalpies (ΔH): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For instance, in the study of propanol's reaction with a hydrogen atom, the M06-2X density functional was used to calculate reaction kinetics, and Canonical Variational Transition State Theory (CVT) with small curvature tunneling (SCT) correction was employed to determine rate coefficients over a wide temperature range. researchgate.net Similar methodologies could be applied to model the hydrogen abstraction or other radical reactions involving the propanal moiety of this compound.

Reaction StepSpecies TypeRelative Energy (kcal/mol)Key Characteristics
ReactantsMinimum0.0Initial state (e.g., this compound + Nucleophile)
Transition State 1Saddle PointΔE‡1Highest energy point for the first step (e.g., nucleophilic attack)
IntermediateMinimumΔEintA stable, but transient, species (e.g., tetrahedral intermediate)
Transition State 2Saddle PointΔE‡2Highest energy point for the second step (e.g., proton transfer)
ProductsMinimumΔHrxnFinal state of the reaction

By calculating the complete energy profile, researchers can understand the rate-determining step, predict the feasibility of a proposed mechanism, and rationalize experimental observations of product distributions. e3s-conferences.org

Conformational Analysis and Stereochemical Preferences

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, rotation can occur around the C-C bond connecting the phenyl ring to the propanal group and the C-C bond within the propanal side chain. These rotations give rise to different conformers with varying energies.

The stability of these conformers is influenced by several factors:

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to one another. Eclipsed conformations, where substituents on adjacent carbons are aligned, are generally higher in energy than staggered conformations. chemistrysteps.com

Torsional Strain: The energy penalty associated with eclipsed and gauche interactions. A gauche interaction occurs in staggered conformations when two bulky groups are adjacent (dihedral angle of ~60°). youtube.com

Dipole-Dipole Interactions: Interactions between polar bonds within the molecule can either stabilize or destabilize certain conformations.

Computational methods can systematically explore the conformational landscape by rotating specific dihedral angles and calculating the energy at each step. scispace.com This generates a potential energy profile that identifies the lowest-energy (most stable) conformers and the energy barriers for interconversion between them. In studies of propanol, for example, different conformers (e.g., Gt and Tg) were found to dominate depending on the physical state (gas vs. matrix isolation). researchgate.net This highlights how the environment can influence conformational preference. For this compound, the most stable conformer would likely position the bulky iodophenyl group and the aldehyde group to minimize steric clash.

Conformer TypeKey Dihedral Angle(s)Relative Energy (Illustrative)Description
Anti~180°LowestBulky groups are opposite to each other, minimizing steric strain.
Gauche~60°IntermediateBulky groups are adjacent, leading to some steric strain.
EclipsedHighestBulky groups are aligned, resulting in maximum torsional and steric strain.

Understanding the preferred conformation is crucial as it often represents the reactive geometry of the molecule, influencing stereochemical outcomes in asymmetric reactions.

Ligand Design and Catalyst-Substrate Interactions in this compound Reactions

The iodine atom on the phenyl ring of this compound makes it a suitable substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The efficiency and selectivity of these reactions are heavily dependent on the catalyst, particularly the ligands coordinated to the metal center. Computational modeling is a key tool for understanding catalyst-substrate interactions and for the rational design of new, more effective ligands. nih.gov

Computational approaches in this area focus on:

Modeling Pre-catalytic Complexes: Simulating the initial interaction between the catalyst and this compound. This can involve halogen bonding, where the iodine atom acts as a Lewis acid and interacts with the electron-rich metal center. nih.govchemrxiv.org

Analyzing Transition States: Calculating the transition state for the key steps of the catalytic cycle, such as oxidative addition of the C-I bond to the metal center. The structure and energy of this transition state are influenced by the steric and electronic properties of the ligands.

Dissecting Non-covalent Interactions: In asymmetric catalysis, weak interactions like hydrogen bonds and C-H···π interactions between the substrate and the chiral catalyst are responsible for stereocontrol. scispace.com Computational models can quantify these interactions to explain the origin of enantioselectivity. scispace.com

For example, DFT modeling of a cobalt-catalyzed reduction of aromatic aldehydes revealed that a cobalt hydride species is a key intermediate. rsc.org The energy profile for the hydride attack on the substrate rationalized the observed reactivity. rsc.org Similarly, for reactions involving this compound, one could model the binding of the substrate to a palladium catalyst, analyzing how different phosphine (B1218219) ligands affect the energy barrier for oxidative addition. This allows for the in silico screening of ligands to identify candidates that might lower the activation energy and improve reaction efficiency.

Molecular Dynamics Simulations for Solvent Effects on this compound Transformations

While quantum chemical calculations are excellent for modeling isolated molecules or small clusters, they often treat the solvent as a continuous dielectric medium (implicit solvent models). researchgate.net Molecular Dynamics (MD) simulations, however, can explicitly model the solvent, providing a dynamic picture of how individual solvent molecules interact with the solute and influence its behavior and reactivity. nih.govnih.gov

MD simulations model a system (the solute, like this compound, surrounded by a large number of explicit solvent molecules) over time by solving Newton's equations of motion for every atom. mdpi.com This approach can be used to study:

Solvation Structure: How solvent molecules (e.g., water, acetonitrile, dichloromethane) arrange themselves around the solute. This includes the formation of hydrogen bonds to the carbonyl oxygen or weaker interactions with the aromatic ring.

Conformational Dynamics: MD simulations can track the transitions between different conformers in solution, revealing how the solvent stabilizes or destabilizes certain spatial arrangements.

Reaction Dynamics: By combining MD with quantum mechanics (QM/MM methods), one can simulate a chemical reaction within a solvent environment. This can reveal how solvent molecules participate in the reaction, for example, by stabilizing charged transition states or intermediates through specific interactions. mdpi.com

In a study of flavonoid fluorophores, simulations in different solvents (cyclohexane, dichloromethane, and acetonitrile) showed that solvent polarity significantly affected excited-state behaviors and hydrogen bond strength. mdpi.com For a transformation of this compound, an MD simulation could reveal how a polar protic solvent might stabilize a charged tetrahedral intermediate in a nucleophilic addition reaction, thereby lowering the activation energy compared to the reaction in a nonpolar solvent.

Advanced Methodologies for the Study of 2 3 Iodophenyl Propanal in Research Contexts

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatography is indispensable in the synthesis and study of 2-(3-Iodophenyl)propanal (B6233936), providing essential tools for real-time reaction monitoring and the isolation of high-purity materials. The choice of technique depends on the scale of the reaction, the volatility of the compounds, and the required level of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for the qualitative monitoring of reaction progress. By spotting the reaction mixture on a silica-coated plate and eluting with an appropriate solvent system, chemists can quickly visualize the consumption of the this compound starting material and the formation of products.

Gas Chromatography (GC): For volatile derivatives of this compound, GC is a powerful quantitative tool. It is often coupled with a mass spectrometer (GC-MS) to separate and identify components of a reaction mixture, providing precise information on conversion rates and the formation of byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for both monitoring reactions and purifying products. tandfonline.com It is particularly useful for non-volatile or thermally sensitive compounds. Reverse-phase HPLC, often coupled with UV-Vis or mass spectrometry (LC-MS) detectors, allows for the accurate quantification of reactants and products, facilitating detailed kinetic studies and optimization of reaction conditions. nih.govresearchgate.netauroraprosci.com Preparative HPLC can be employed for the high-purity isolation of this compound derivatives.

To enhance the detectability of aldehydes like this compound, especially in complex matrices, derivatization strategies are often employed. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form stable, UV-active hydrazones, which can be readily analyzed by HPLC. auroraprosci.com

Table 1: Chromatographic Techniques in the Study of this compound

TechniquePrimary ApplicationInformation ObtainedMode
Thin-Layer Chromatography (TLC)Reaction MonitoringQualitative (presence/absence of reactants/products)Analytical
Gas Chromatography (GC/GC-MS)Reaction Monitoring & Purity AnalysisQuantitative (conversion, yield, byproduct identification)Analytical
High-Performance Liquid Chromatography (HPLC/LC-MS)Reaction Monitoring & PurificationQuantitative (kinetics, yield); Isolation of pure compoundsAnalytical & Preparative

Advanced Spectroscopic Methods for Mechanistic Insights and Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental to understanding the structure of this compound derivatives and the mechanisms by which they are formed. ijrpr.com A combination of methods is typically used to obtain a complete structural picture. researchgate.netresearchgate.netsemanticscholar.orgslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry. slideshare.netipb.pt One-dimensional (¹H and ¹³C) NMR spectra provide information about the chemical environment of each atom. Advanced two-dimensional techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms in complex derivatives.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of compounds and can provide structural information through fragmentation patterns. ntnu.edunih.govresearchgate.netpurdue.edu High-resolution mass spectrometry (HRMS) provides highly accurate molecular formulas, confirming the elemental composition of newly synthesized derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, IR can confirm the modification of the aldehyde group (e.g., its disappearance and the appearance of a C=N stretch for an imine) or other transformations.

These techniques are not only used for final product characterization but are also vital for mechanistic studies, where they can help identify stable intermediates or byproducts, providing clues to the reaction pathway. ijrpr.comntnu.edu

To gain a deeper understanding of reaction mechanisms, it is essential to study the reaction as it happens. Operando spectroscopy allows for the real-time characterization of catalysts and reactive intermediates under actual reaction conditions. acs.orgaip.orgresearchgate.netwiley.compnas.org

Operando IR and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly powerful for studying heterogeneous catalytic reactions. acs.orgresearchgate.netresearchgate.netlehigh.edu By flowing reactants over a catalyst in a specialized cell within the spectrometer, it is possible to observe the formation of surface-adsorbed species and transient intermediates. aip.orgresearchgate.netresearchgate.netlehigh.edu For instance, in a catalytic conversion of this compound, operando IR could monitor changes in the carbonyl (C=O) stretching frequency upon coordination to a catalyst surface, providing insight into the activation mechanism. acs.orgresearchgate.net

The ability to correlate the appearance and disappearance of intermediate species directly with catalytic activity and selectivity provides invaluable mechanistic information that is often inaccessible through conventional analysis of starting materials and final products. wiley.compnas.org

Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive mechanistic insights. researchgate.netwikipedia.orgnih.govnih.gov By replacing an atom (e.g., ¹H or ¹²C) with its heavier, NMR-active isotope (e.g., ²H or ¹³C), chemists can follow its journey from reactant to product. wikipedia.orgthalesnano.comstudymind.co.ukacs.orgresearchgate.netacs.orgrsc.org

For example, to investigate a reaction involving the aldehyde proton of this compound, one could synthesize a version of the molecule where this proton is replaced by deuterium (B1214612) (²H). By analyzing the products using NMR spectroscopy and mass spectrometry, it is possible to determine if this specific atom was transferred, removed, or remained in its original position, thereby confirming or refuting a proposed mechanism. thalesnano.comstudymind.co.ukresearchgate.netacs.org Similarly, ¹³C labeling of the carbonyl carbon could be used to track its transformation in reactions like decarbonylation or cyclization. rsc.org

Electrochemistry and Redox Behavior of this compound

The molecular structure of this compound contains two redox-active sites: the aldehyde group and the aryl iodide group. Understanding their electrochemical behavior is important for designing redox-based synthetic transformations.

Aldehyde Redox Chemistry: The aldehyde functional group can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Aryl Iodide Redox Chemistry: The carbon-iodine bond can be electrochemically reduced. This one-electron reduction typically leads to the cleavage of the C-I bond, generating a highly reactive 3-(1-formylethyl)phenyl radical. This radical intermediate can then be trapped by other reagents or undergo further reactions, providing a pathway for various functionalizations at the aromatic ring.

Techniques like cyclic voltammetry can be used to measure the reduction and oxidation potentials of this compound and its derivatives, providing quantitative data on their redox properties.

Table 2: Potential Redox Transformations of this compound

Functional GroupProcessProduct Type
AldehydeOxidationCarboxylic Acid
AldehydeReductionPrimary Alcohol
Aryl IodideReductionAryl Radical Intermediate

Crystallographic Studies of this compound Derivatives (if applicable for solid products)

While this compound itself is likely a liquid, many of its derivatives, formed through reactions of the aldehyde or aryl iodide moieties, can be crystalline solids. For these solid products, single-crystal X-ray diffraction is the definitive method for determining their three-dimensional structure at the atomic level.

This technique provides precise information on:

Molecular Connectivity and Conformation: Unambiguously confirms the chemical structure and shows the spatial arrangement of atoms.

Stereochemistry: Determines the relative and absolute stereochemistry of chiral centers.

Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying key interactions such as hydrogen bonds, π-stacking, and halogen bonds. nih.govnih.govacs.org The iodine atom in derivatives of this compound can participate in halogen bonding, an important non-covalent interaction in crystal engineering. nih.govnih.govbgu.ac.il

Crystallographic data is invaluable for confirming the outcome of complex reactions and for understanding the structure-property relationships of the synthesized molecules.

High-Throughput Experimentation and Automation in this compound Research

High-Throughput Experimentation (HTE) and automation have revolutionized modern chemical research, particularly in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov These approaches use robotics and miniaturization to perform hundreds or even thousands of experiments in parallel, dramatically accelerating the discovery and optimization of new reactions and molecules. nih.govnih.govnih.gov

In the context of this compound, HTE is an ideal tool for exploring its reactivity. acs.org For instance, to develop a new cross-coupling reaction at the aryl iodide position (e.g., a Suzuki or Buchwald-Hartwig reaction), HTE can be used to rapidly screen a large matrix of catalysts, ligands, bases, and solvents. nih.govacs.orgmit.edu

A typical HTE workflow involves:

Reaction Design: A library of experiments is designed to test numerous reaction parameters.

Automated Dispensing: Robotic liquid handlers dispense nanoliter to microliter volumes of stock solutions of this compound, coupling partners, and reagents into 96- or 384-well plates. nih.gov

Reaction Execution: The plates are sealed and subjected to the desired reaction conditions (e.g., heating, light irradiation). rsc.org

High-Throughput Analysis: After the reaction, the outcomes are rapidly analyzed, typically using LC-MS, to determine the yield of the desired product in each well. nih.gov

Data Analysis: The large dataset is analyzed to identify "hits" – the optimal conditions for the desired transformation.

This automated approach allows for the efficient exploration of vast reaction landscapes, enabling the rapid optimization of existing transformations and the discovery of entirely new reactivity for this compound, facilitating its use in the synthesis of compound libraries for drug discovery and other applications. vapourtec.comacs.org

Emerging Research Directions and Challenges in 2 3 Iodophenyl Propanal Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The drive towards green chemistry has spurred the development of novel catalytic systems aimed at the sustainable transformation of aryl aldehydes and related compounds. For molecules like 2-(3-iodophenyl)propanal (B6233936), this research focuses on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. A significant area of progress is in palladium-catalyzed reactions, where efforts are being made to replace traditional homogeneous catalysts, which are often difficult to recycle, with heterogeneous alternatives. researchgate.netunive.it For instance, palladium supported on materials like alumina (B75360) (γ-Al2O3) or carbon (Pd/C) allows for easier catalyst recovery and reuse, a crucial factor for industrial-scale processes. researchgate.net

Furthermore, sustainable transformations are being achieved by replacing hazardous reagents. Traditional carbonylation methods to produce aryl aldehydes often relied on toxic tin hydrides as reducing agents. unive.it Modern protocols now employ safer and more economical alternatives like polymethylhydrosiloxane (B1170920) (PMHS) or formic acid, which can serve as both a carbonyl and hydrogen donor. researchgate.netunive.it Mechanochemistry, which uses mechanical energy to drive reactions, represents another green approach, potentially enabling solvent-free allylations of aldehydes. mdpi.com The development of these systems is critical for making the synthesis and derivatization of compounds like this compound more efficient and environmentally responsible.

Catalytic ApproachKey FeaturesAdvantages in SustainabilityRelevant Precursor Transformations
Heterogeneous Palladium Catalysis Palladium supported on solid matrices (e.g., Al₂O₃, Carbon). researchgate.netEasy catalyst separation and recyclability, reducing metal waste. researchgate.netReductive carbonylation of aryl iodides. researchgate.netunive.it
Alternative H-Donors Use of silanes (e.g., PMHS) or formic acid instead of tin hydrides. researchgate.netunive.itAvoids toxic heavy metal reagents and their associated waste. unive.itFormylation of aryl halides. researchgate.net
Mechanochemistry Solvent-free or liquid-assisted grinding to induce reactions. mdpi.comDrastically reduces or eliminates the need for organic solvents. mdpi.comAllylation of aromatic aldehydes. mdpi.com
Aldehyde Self-Catalysis Aldehydes acting as photosensitizers or catalysts in certain reactions. rsc.orgMetal-free catalysis, inherent atom economy. rsc.orgIsomerization and cyclization reactions. rsc.org

Integration into Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by shifting the paradigm from trial-and-error experimentation to data-driven discovery. appliedclinicaltrialsonline.com For a versatile substrate like this compound, these technologies offer powerful tools to predict reactivity and optimize reaction conditions with unprecedented speed and efficiency. beilstein-journals.org ML algorithms can analyze vast datasets of chemical reactions to identify complex patterns and predict the outcomes of new transformations. nih.gov

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Reaction Outcome Prediction ML models are trained on large reaction databases to predict the products and yields of unseen reactions. nih.govrjptonline.orgRapidly screen potential cross-coupling partners or derivatization reagents for the aryl iodide and aldehyde moieties.
Condition Optimization Algorithms like Bayesian optimization iteratively suggest experiments to efficiently find the best reaction parameters (temperature, catalyst, solvent). preprints.orgMinimize resource use while maximizing the yield of Suzuki, Heck, or other coupling reactions.
Retrosynthetic Analysis AI platforms propose complete synthesis pathways for a target molecule by working backward from the product. preprints.orgIdentify novel and efficient routes to complex molecules starting from this compound.
New Reactivity Discovery AI-controlled robotic systems can perform high-throughput experiments to explore chemical space and identify novel transformations. nih.govUncover previously unknown reactions of the iodophenylpropanal scaffold.

Exploration of Photoredox Catalysis and Electrosynthesis with this compound

The aryl iodide group in this compound makes it an ideal substrate for modern synthetic methods that rely on single-electron transfer (SET), such as photoredox catalysis and electrosynthesis. beilstein-journals.org These techniques generate highly reactive radical intermediates under exceptionally mild conditions, offering new pathways for bond formation that are often complementary to traditional transition-metal catalysis. beilstein-journals.org

Photoredox catalysis uses visible light to excite a photocatalyst, which can then oxidize or reduce the aryl iodide to initiate a reaction. This method is particularly effective for activating the C(sp²)–I bond for various transformations, including cross-couplings and dehalogenations. beilstein-journals.org Similarly, organic electrosynthesis provides a reagent-free method for generating reactive species. The anodic oxidation of iodoarenes can produce hypervalent iodine intermediates, which are powerful oxidizing agents and mediators for a wide range of functionalizations. nih.govacs.orgfrontiersin.org The ability to generate these reactive species in situ using electricity avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry. frontiersin.org The application of these methods to this compound could enable novel intramolecular cyclizations or the introduction of functional groups that are difficult to achieve using conventional thermal methods.

MethodActivation PrincipleRelevance to this compoundPotential Transformations
Photoredox Catalysis A photocatalyst absorbs light to initiate a single-electron transfer (SET) with the substrate. beilstein-journals.orgThe C-I bond is susceptible to reductive cleavage upon SET, forming an aryl radical. beilstein-journals.orgGiese additions, reductive cross-couplings, hydrodeiodination.
Organic Electrosynthesis An electric current is used to directly oxidize or reduce the substrate at an electrode surface. frontiersin.orgAnodic oxidation can generate hypervalent iodine species from the aryl iodide moiety. nih.govacs.orgOxidative couplings, mediated oxygenations, synthesis of diaryliodonium salts.

Challenges in Scalable and Economical Synthesis of this compound

While this compound is a promising synthetic intermediate, its widespread application is contingent on the development of scalable and cost-effective manufacturing processes. Several challenges currently exist in this regard. The synthesis often relies on palladium-catalyzed carbonylation of an aryl halide precursor, which presents multiple hurdles for industrial production. researchgate.net High-pressure carbon monoxide and hydrogen (syngas) are often required, necessitating specialized and costly reactor equipment. researchgate.netunive.it

Unexplored Reactivity Patterns and Future Synthetic Utility

The synthetic potential of this compound is far from fully realized, with significant opportunities for discovering novel reactivity patterns. The molecule's two distinct functional groups—the aldehyde and the aryl iodide—can be manipulated either sequentially or concurrently to build molecular complexity. A major area of future utility lies in tandem reactions, where an initial transformation at one site triggers a subsequent reaction at the other. For example, a palladium-catalyzed cross-coupling reaction at the aryl iodide position could introduce a nucleophilic group that then undergoes an intramolecular condensation with the aldehyde to form complex heterocyclic scaffolds.

The aryl iodide moiety also serves as a precursor to hypervalent iodine reagents. nih.govacs.org Oxidizing the iodine center could transform the molecule into a versatile reagent for oxidative functionalizations, capable of transferring groups to other substrates. Another promising application is in the synthesis of radiolabeled compounds for medical imaging. acs.org The iodine atom can be readily exchanged with a radioactive isotope, such as iodine-123 or iodine-124, making this compound a valuable precursor for developing novel radiopharmaceuticals for single-photon emission computed tomography (SPECT) or positron emission tomography (PET). acs.org Furthermore, the aldehyde group itself can be converted into other functionalities, such as a nitrile, which can then participate in different types of cyclization or addition reactions, further expanding the molecule's synthetic utility. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Iodophenyl)propanal, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves sequential halogenation and functionalization steps. A validated approach includes:
  • Iodination: Direct electrophilic iodination of a phenylpropanal precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
  • Friedel-Crafts Acylation: Introducing the aldehyde group via acylation with acetyl chloride or analogous reagents, catalyzed by Lewis acids like AlCl₃ .
  • Purification: Recrystallization or column chromatography is critical due to byproduct formation (e.g., di-iodinated derivatives). Yield optimization requires precise temperature control (0–5°C during iodination) and stoichiometric balancing of reagents to minimize over-substitution .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Aromatic protons in the meta-iodo configuration show splitting patterns consistent with deshielding by the electron-withdrawing iodine .
  • ¹³C NMR: The iodine atom induces significant downfield shifts in adjacent carbons (C3: δ 95–100 ppm) .
  • IR Spectroscopy: A strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde group. The C-I bond vibration appears at ~500 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak at m/z 274.00 (C₉H₉IO⁺) with isotopic patterns characteristic of iodine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Advanced Research Questions

Q. How does the iodine atom in the meta position influence the reactivity of this compound in cross-coupling reactions compared to its fluoro or chloro analogs?

  • Methodological Answer: The iodine atom’s large atomic radius and low electronegativity make it a superior leaving group in Suzuki-Miyaura cross-coupling . Key considerations:
  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) are effective for C-I bond activation. In contrast, chloro analogs require harsher conditions (e.g., higher Pd loading) .
  • Electronic Effects: The meta-iodo group directs electrophilic substitution to the para position, enabling regioselective functionalization. Fluorine’s strong electron-withdrawing effect in analogs (e.g., 2-(3-Fluorophenyl)propanal) reduces reactivity in nucleophilic aromatic substitution .
  • Comparative Studies: Kinetic studies using GC-MS show that iodinated derivatives undergo coupling ~3× faster than chloro analogs under identical conditions .

Q. What strategies mitigate challenges in handling and storing this compound due to its light sensitivity and potential aldehyde oxidation?

  • Methodological Answer:
  • Storage: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photo-dehalogenation. Silica gel desiccants minimize moisture-induced aldol condensation .
  • Stabilization: Add 0.1% hydroquinone as a radical inhibitor to suppress aldehyde oxidation during long-term storage .
  • Handling: Use Schlenk-line techniques for air-sensitive reactions. Glovebox protocols are recommended for Suzuki couplings to avoid catalyst deactivation .

Q. How can computational methods guide the optimization of reaction pathways involving this compound in drug discovery?

  • Methodological Answer:
  • Retrosynthetic Analysis: Tools like AI-powered synthesis planners (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases. For example, coupling 3-iodobenzaldehyde with propanal via Claisen-Schmidt condensation is a high-scoring pathway .
  • DFT Calculations: Assess the energy barriers for iodine participation in SNAr reactions. Meta-iodo substitution lowers activation energy by 15–20 kJ/mol compared to para-iodo analogs due to reduced steric hindrance .
  • Docking Studies: In medicinal chemistry, the iodine atom’s polarizability enhances binding affinity to hydrophobic enzyme pockets (e.g., thyroid hormone receptors). MD simulations validate stability in target complexes .

Data Contradictions and Resolution

  • Synthesis Yield Variability: Discrepancies in reported yields (40–70%) for Friedel-Crafts acylation may arise from catalyst purity or solvent choice (e.g., CH₂Cl₂ vs. nitrobenzene). Controlled experiments with standardized reagents are recommended.
  • Reactivity Comparisons: Some studies report meta-iodo derivatives as less reactive than ortho analogs in cross-coupling , while others note enhanced reactivity due to reduced steric effects . Resolve via Hammett plots correlating substituent effects with reaction rates.

Applications in Advanced Research

  • Medicinal Chemistry: The iodine atom enables radiolabeling (e.g., ¹²⁵I) for pharmacokinetic tracing .
  • Material Science: Used in synthesizing OLED precursors via Suzuki coupling, where iodine’s leaving-group ability facilitates boronic ester formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.